molecular formula C16H9Cl2FN2O2 B11671250 3-Chloro-1-(3-chlorophenyl)-4-(4-fluoroanilino)-1H-pyrrole-2,5-dione CAS No. 6132-83-8

3-Chloro-1-(3-chlorophenyl)-4-(4-fluoroanilino)-1H-pyrrole-2,5-dione

Katalognummer: B11671250
CAS-Nummer: 6132-83-8
Molekulargewicht: 351.2 g/mol
InChI-Schlüssel: DDMMTGVSHQYOSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3-Chloro-1-(3-chlorophenyl)-4-(4-fluoroanilino)-1H-pyrrole-2,5-dione” is a synthetic organic compound that belongs to the class of pyrrole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “3-Chloro-1-(3-chlorophenyl)-4-(4-fluoroanilino)-1H-pyrrole-2,5-dione” typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of Substituents: The chloro and fluoro groups can be introduced via halogenation reactions using reagents like chlorine gas or fluorine-containing compounds.

    Coupling Reactions: The final step often involves coupling reactions to attach the aniline and chlorophenyl groups to the pyrrole ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Catalysts: To enhance reaction rates and selectivity.

    Purification Steps: Such as crystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions may target the nitro or carbonyl groups, leading to amines or alcohols.

    Substitution: Halogen substituents can be replaced by nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

Industry

    Agrochemicals: Potential use in the development of pesticides or herbicides.

    Materials Science: Applications in the synthesis of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of “3-Chloro-1-(3-chlorophenyl)-4-(4-fluoroanilino)-1H-pyrrole-2,5-dione” would depend on its specific biological target. Generally, such compounds may:

    Interact with Enzymes: Inhibiting or activating specific enzymes.

    Bind to Receptors: Modulating receptor activity.

    Affect Cellular Pathways: Influencing various cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Chloro-1-(3-chlorophenyl)-4-(4-methoxyanilino)-1H-pyrrole-2,5-dione: Similar structure but with a methoxy group instead of a fluoro group.

    3-Chloro-1-(3-chlorophenyl)-4-(4-nitroanilino)-1H-pyrrole-2,5-dione: Contains a nitro group instead of a fluoro group.

Uniqueness

    Fluoro Substituent: The presence of a fluoro group can significantly alter the compound’s biological activity and chemical reactivity.

    Chloro Substituents: The dual chloro groups may enhance the compound’s stability and lipophilicity.

Eigenschaften

CAS-Nummer

6132-83-8

Molekularformel

C16H9Cl2FN2O2

Molekulargewicht

351.2 g/mol

IUPAC-Name

3-chloro-1-(3-chlorophenyl)-4-(4-fluoroanilino)pyrrole-2,5-dione

InChI

InChI=1S/C16H9Cl2FN2O2/c17-9-2-1-3-12(8-9)21-15(22)13(18)14(16(21)23)20-11-6-4-10(19)5-7-11/h1-8,20H

InChI-Schlüssel

DDMMTGVSHQYOSB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.